2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a sulfonylamino group linked to a 4-methylphenyl moiety and an N-substituted 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-7-10-16(11-8-14)30(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(2)13-20(19)29-22/h3-8,10-11,15,25H,9,12-13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQPNVWSSLZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 396.524 g/mol
- Density : 1.262 g/cm³
- Boiling Point : 547.4 ºC at 760 mmHg
- LogP : 4.40620
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by interfering with folate synthesis pathways.
- Case Study : A recent study demonstrated that similar sulfonamide compounds effectively inhibited the growth of Gram-positive bacteria, suggesting that this compound may exhibit comparable activity.
-
Anticancer Properties
- Research indicates that compounds with a similar benzothiazole moiety have shown promise in cancer therapy by targeting specific signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation.
-
Anti-inflammatory Effects
- The sulfonamide functional group is known for its anti-inflammatory properties. This compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies have indicated that related compounds significantly reduced TNF-alpha and IL-6 levels in activated macrophages.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis via MAPK/ERK pathway | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Antimicrobial Activity
A study published in "Antimicrobial Agents and Chemotherapy" highlighted the effectiveness of sulfonamide derivatives against various bacterial strains. The compound's structural features contribute to its ability to bind to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Studies
In a study featured in "Cancer Research," researchers explored the effects of benzothiazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values in the micromolar range.
Anti-inflammatory Mechanisms
Research published in "Journal of Immunology" demonstrated that sulfonamide compounds could inhibit NF-kB activation, leading to decreased expression of inflammatory markers. This suggests potential therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Features
The compound distinguishes itself from analogs in through its tetrahydrobenzothiazole moiety and sulfonylamino-benzamide linkage. For example:
- Hydrazinecarbothioamides [4–6] : These contain a C=S group (1243–1258 cm⁻¹ in IR) and a carbonyl (C=O) at 1663–1682 cm⁻¹, absent in the target compound due to its benzamide structure .
- 1,2,4-Triazoles [7–9] : These exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . In contrast, the target compound’s benzothiazole ring lacks such tautomeric flexibility.
Pharmacological and Spectral Properties
While biological data for the target compound are unavailable, analogs in were characterized via:
- IR Spectroscopy : Key bands for C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), and NH (3150–3414 cm⁻¹) .
- NMR/MS : Structural confirmation via ¹H/¹³C-NMR and mass spectrometry .
Table 1: Comparative Analysis of Structural and Spectral Features
| Compound Class | Key Functional Groups | IR Spectral Peaks (cm⁻¹) | Core Heterocycle |
|---|---|---|---|
| Target Benzamide Derivative | Sulfonylamino, Benzamide | Not reported in evidence | Tetrahydrobenzothiazole |
| Hydrazinecarbothioamides [4–6] | C=S, C=O, NH | 1243–1258 (C=S), 1663–1682 (C=O) | Benzene-sulfonyl scaffold |
| 1,2,4-Triazoles [7–9] | C=S, NH (thione tautomer) | 1247–1255 (C=S), 3278–3414 (NH) | 1,2,4-Triazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
